cis-Abienol

Übersicht

Beschreibung

Cis-Abienol is a labdane diterpenoid found in Picea orientalis and Picea abies . It is abundantly produced in the trichome secretion of Nicotiana spp . It can induce bacterial wilt resistance in plants and is of research interest as a precursor of amber-like substances .

Synthesis Analysis

Cis-Abienol is synthesized from the cyclization of the geranylgeranyldiphosphate (GGPP) which is derived from isopentenylpyrophosphate (IPP) and dimethylallylpyrophosphate (DMAPP) manufactured through either the methylerythritol 4-phosphate (MEP) pathway in prokaryotes or the mevalonate (MVA) pathway in archaea/eukaryotes . The genes encoding cis-abienol synthase, ent-kaurene oxidase, auxin/ABA-related proteins, and transcription factors are involved in various biological and physiochemical processes, including diterpenoid biosynthesis, plant hormone signal transduction, and plant-pathogen interactions .Molecular Structure Analysis

The molecular structure of cis-Abienol can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis

Cis-Abienol can be converted into trans-Abienol by a novel isomerisation with mercuric acetate . Trans-Abienol is reduced by sodium and propanol to a mixture of cis- and trans-isodihydroabinenols .Wissenschaftliche Forschungsanwendungen

Inducing Plant Resistance to Bacterial Wilt

cis-Abienol has been studied for its role in enhancing plant defense mechanisms against bacterial diseases. A study demonstrated that cis-Abienol could induce resistance in tomatoes against bacterial wilt, a soil-borne disease caused by Ralstonia solanacearum. The application of cis-Abienol to tomato roots increased the activity of antioxidant enzymes and stimulated defensive signal transduction, leading to the upregulation of genes involved in the mitogen-activated protein kinase cascade .

Fragrance Industry and Semi-Synthesis of Amber Compounds

In the fragrance industry, cis-Abienol serves as a precursor for the semi-synthesis of amber compounds. These compounds are a sustainable alternative to ambergris and are widely used due to their high fixative and olfactory qualities. cis-Abienol is isolated from balsam fir and is a key ingredient in the production of fragrances .

Microbial Production of cis-Abienol

The microbial biosynthesis of cis-Abienol represents an environmentally friendly alternative to traditional extraction methods. Research has shown that genetically modified strains of Escherichia coli can produce cis-Abienol directly from glucose in high-cell-density fermentation, achieving titers of approximately 220 mg/L. This process demonstrates the potential for using microbial cell factories in the sustainable production of cis-Abienol .

Chemical Defense Against Herbivores and Pathogens

cis-Abienol plays a significant role in the chemical defense of plants against herbivores and pathogens. It is found in the trichomes of tobacco and other plants, where it acts as a deterrent to insects and other pests .

Eco-Friendly Bactericides Development

The ability of cis-Abienol to induce plant resistance to bacterial wilt opens up possibilities for its use in developing eco-friendly bactericides. By enhancing the plant’s own defense mechanisms, cis-Abienol could reduce the reliance on synthetic chemicals in agriculture, leading to more sustainable farming practices .

Wirkmechanismus

Target of Action

cis-Abienol, a labdane diterpenoid, is abundantly produced in the trichome secretion of Nicotiana spp . The primary targets of cis-Abienol are the antioxidant enzymes and defensive signal transduction pathways in plants . It plays a crucial role in inducing resistance against bacterial wilt in plants .

Mode of Action

cis-Abienol interacts with its targets by enhancing the activity of antioxidant enzymes and stimulating the defensive signal transduction in plant roots . This leads to the upregulation of genes involved in the mitogen-activated protein kinase cascade . It also upregulates the expression of JAZ genes and increases the content of jasmonic acid (JA) and salicylic acid (SA), which control the expression of flavonoid biosynthetic genes and the content of phytoalexins in plant roots .

Biochemical Pathways

cis-Abienol affects the JA and SA signalling pathways. The compound’s action mainly depends on the JA signalling pathway, and the SA signalling pathway is also involved in this process . These pathways control the expression of flavonoid biosynthetic genes and the content of phytoalexins in plant roots .

Pharmacokinetics

It is known that applying cis-abienol to the roots is the most effective approach for inducing tomato bacterial wilt resistance . The optimal concentration is 60 μg/mL, and 2–3 consecutive applications with 3–6 days intervals are sufficient to induce the bacterial wilt resistance of tomato plants .

Result of Action

The result of cis-Abienol’s action is the induction of resistance against bacterial wilt in plants . This is achieved through the enhancement of antioxidant enzyme activity, stimulation of defensive signal transduction in plant roots, and upregulation of genes involved in the mitogen-activated protein kinase cascade .

Safety and Hazards

Zukünftige Richtungen

The production of cis-Abienol can be enhanced by introducing an exogenous mevalonate pathway which was divided into the upper pathway containing acetyl-CoA acetyltransferase/HMG-CoA reductase and HMG-CoA synthase and the lower pathway containing mevalonate kinase, phosphomevalonate kinase, pyrophosphate mevalonate decarboxylase and isopentenyl pyrophosphate isomerase . This study demonstrates a microbial process to apply the E. coli cell factory in the biosynthesis of cis-Abienol .

Eigenschaften

IUPAC Name |

(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9-/t16-,17+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZVCYBIABTSJR-SZAPHMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301035611 | |

| Record name | cis-Abienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Abienol | |

CAS RN |

17990-16-8, 25578-83-0 | |

| Record name | (+)-cis-Abienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17990-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-Abienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017990168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025578830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Abienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,4aS,8aS)-Decahydro-2,5,5,8a-tetramethyl-1-[(2Z)-3-methyl-2,4-pentadien-1-yl]-2-naphthalenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABIENOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77970B04CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

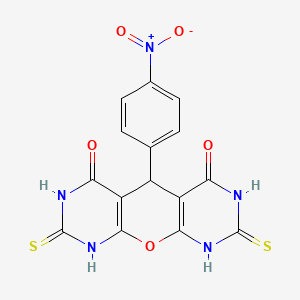

![(12S,16R)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene](/img/structure/B1683464.png)